molecular formula C₁₈H₁₄ClF₃N₄O₂S B560609 Cox-2-IN-1 CAS No. 787623-48-7

Cox-2-IN-1

Cat. No. B560609
CAS RN: 787623-48-7
M. Wt: 442.84
InChI Key: NDGPUMDPTVGJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cox-2-IN-1” is a potent and selective COX-2 inhibitor . COX-2 inhibitors, also known as coxibs, are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly target cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain .


Chemical Reactions Analysis

COX-2 inhibitors, including “Cox-2-IN-1”, work by inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid . This inhibition helps reduce inflammation and pain.

Scientific Research Applications

  • Ovarian Cancer Survival and COX Enzymes : In ovarian cancer, COX-2 expression is significantly associated with increased hazards of disease progression. Particularly in serous subtypes, higher COX-2 expression is linked with worse overall survival. This suggests the potential of COX inhibitors in ovarian cancer treatment, emphasizing the importance of considering the histologic subtype of the disease (Beeghly-Fadiel et al., 2016).

  • Roles of Cyclooxygenases (COX-1 and COX-2) : Cyclooxygenase enzymes are crucial in the synthesis of prostaglandins from arachidonic acid. COX-2, particularly, is involved in inflammation and controls cell growth. COX-2 inhibitors may have potential applications not only as anti-inflammatory agents but also in cancer and Alzheimer's disease (Vane et al., 1998).

  • Cyclooxygenase in Biology and Disease : COX-1 and COX-2 have roles in various physiological situations and disease processes, including inflammation and cancer. Understanding these roles is crucial for the development of targeted treatments (DuBois et al., 1998).

  • COX-2 in Cellular Dynamics and Cancer : COX-2 induction promotes cell growth, inhibits apoptosis, and enhances cell motility and adhesion. Its upregulation is a key step in carcinogenesis, and inhibiting the COX-2 pathway can reduce tumor incidence and progression. This underlines the significance of COX-2 inhibitors in cancer therapy (Cao & Prescott, 2002).

  • Cyclooxygenase-2 and Tumor Radioresponse : COX-2 inhibitors may enhance the response of tumors to radiation therapy. They interact in complex ways with radiation, suggesting COX-2 as a potential target for improving cancer radiotherapy (Milas, 2001).

  • COX-2 in Tumor Angiogenesis : COX-2 contributes to tumor angiogenesis through various mechanisms, including the expression of proangiogenic factors and the production of eicosanoids that stimulate endothelial cell migration. This supports the use of selective COX-2 inhibitors as potential therapeutic agents in treating neoplastic diseases (Gately, 2004).

  • Reproductive Failures in COX-2 Deficient Mice : COX-2 disruption in mice leads to multiple reproductive failures, indicating its crucial role in various events of early pregnancy. This highlights the importance of COX-2 in reproductive biology (Lim et al., 1997).

  • Cyclooxygenase-2 in Gastric Carcinoma : COX-2 is expressed in human gastric adenocarcinoma, suggesting its role in the development and progression of gastric cancer. This points to the potential therapeutic targeting of COX-2 in gastric cancer treatment (Ristimäki et al., 1997).

Mechanism of Action

“Cox-2-IN-1”, like other COX-2 inhibitors, works by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for inflammation and pain. By targeting COX-2, these inhibitors can reduce the risk of peptic ulceration, a common side effect of non-selective NSAIDs .

properties

IUPAC Name

4-[3-(7-chloro-1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O2S/c19-14-3-1-2-12-13(9-24-17(12)14)15-8-16(18(20,21)22)25-26(15)10-4-6-11(7-5-10)29(23,27)28/h1-7,9,15,24H,8H2,(H2,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGPUMDPTVGJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CNC4=C3C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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